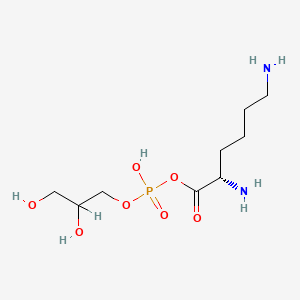

Lysylphosphatidylglycerol

説明

特性

CAS番号 |

42241-11-2 |

|---|---|

分子式 |

C9H21N2O7P |

分子量 |

300.25 g/mol |

IUPAC名 |

[2,3-dihydroxypropoxy(hydroxy)phosphoryl] (2S)-2,6-diaminohexanoate |

InChI |

InChI=1S/C9H21N2O7P/c10-4-2-1-3-8(11)9(14)18-19(15,16)17-6-7(13)5-12/h7-8,12-13H,1-6,10-11H2,(H,15,16)/t7?,8-/m0/s1 |

InChIキー |

FGYYWCMRFGLJOB-MQWKRIRWSA-N |

SMILES |

C(CCN)CC(C(=O)OP(=O)(O)OCC(CO)O)N |

異性体SMILES |

C(CCN)C[C@@H](C(=O)OP(=O)(O)OCC(CO)O)N |

正規SMILES |

C(CCN)CC(C(=O)OP(=O)(O)OCC(CO)O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

lysyl-phosphatidylglycerol lysylphosphatidylglycerol |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Impact of Environmental pH on Lysylphosphatidylglycerol Production

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: The Dynamic Bacterial Membrane as a Therapeutic Frontier

In the landscape of antimicrobial research and drug development, the bacterial cell membrane represents a critical and increasingly targeted frontier. Far from being a static barrier, it is a dynamic, responsive interface that bacteria remodel to survive hostile environments. One of the most elegant and effective of these adaptations is the modification of membrane phospholipid composition in response to environmental cues, particularly acidic pH. This guide provides an in-depth technical exploration of a key player in this process: lysylphosphatidylglycerol (L-PG).

We will delve into the core mechanisms governing L-PG synthesis, the profound impact of extracellular acidity on its production, and the detailed experimental workflows required to accurately quantify these changes. This document is designed not as a mere collection of protocols, but as a strategic guide for researchers, offering insights into the causality behind experimental choices and providing a framework for robust, self-validating investigation. Understanding how bacteria like Staphylococcus aureus leverage L-PG to neutralize acid stress and resist host defenses is paramount for developing next-generation therapeutics that can overcome these sophisticated survival strategies.

The Central Role of this compound in Bacterial Physiology

Bacterial membranes are typically characterized by a net negative surface charge, primarily due to the prevalence of anionic phospholipids such as phosphatidylglycerol (PG) and cardiolipin (CL).[1][2] This intrinsic negative charge is a key vulnerability, as it serves as an electrostatic attractant for positively charged cationic antimicrobial peptides (CAMPs) produced by the host immune system.[3]

To counteract this, many pathogenic bacteria have evolved a sophisticated charge-remodeling strategy: the synthesis of this compound.

The MprF-Catalyzed Biosynthesis of L-PG

L-PG is synthesized from the anionic phospholipid PG through a reaction catalyzed by the integral membrane protein MprF (Multiple Peptide Resistance Factor).[1] MprF is a bifunctional enzyme that acts as both a synthase and a translocase (flippase).[1]

The synthesis reaction involves the transfer of a lysine residue from a charged lysyl-tRNA molecule to the 3'-hydroxyl group of the glycerol headgroup of PG.[4][5] This addition of a positively charged lysine to the negatively charged PG molecule results in a net cationic phospholipid, L-PG. The synthase domain of MprF catalyzes this reaction on the inner leaflet of the cytoplasmic membrane, and the flippase domain then translocates the newly synthesized L-PG to the outer leaflet, where it can exert its charge-shielding effect.[1]

Caption: L-PG Biosynthesis Pathway mediated by the MprF enzyme.

Acidic pH: A Primary Trigger for L-PG Production

A key environmental stressor that robustly induces L-PG synthesis is acidic pH.[2] Niches within the human host, such as the skin surface (pH 4.1-5.8), the vaginal tract (pH 3.8-4.5), and the phagolysosome of immune cells (pH ~5.4), are naturally acidic.[6] For pathogens like S. aureus, the ability to sense and adapt to these acidic environments is critical for colonization and survival.[5][6]

Increasing L-PG content in the membrane directly counteracts the effects of a high proton concentration. By shifting the membrane surface charge towards neutral or positive, the bacterium can repel excess protons and maintain membrane integrity and the proton motive force, which is essential for cellular bioenergetics.[7] This adaptation has been quantitatively demonstrated, with L-PG content increasing significantly when bacteria are cultured in mildly acidic conditions.[8]

The GraS/GraR Two-Component System: Sensing the Acidic Cue

The primary mechanism by which S. aureus senses and responds to acidic pH to upregulate L-PG production is through the GraS/GraR two-component regulatory system (TCS).[1][5][9]

-

GraS (Sensor Kinase): GraS is an intramembrane-sensing histidine kinase. Unlike many sensor kinases that have large extracellular domains, GraS has a very short 9-amino acid extracellular loop flanked by two transmembrane segments.[8][10] It senses acidic pH through a mechanism that is distinct from its method of sensing cationic antimicrobial peptides.[1][5] While the precise biophysical mechanism of proton sensing is an area of ongoing investigation, it is known to be independent of key acidic amino acid residues in the extracellular loop that are required for CAMP sensing.[1][5] This suggests a conformational change induced by protonation of residues within the transmembrane or juxtamembrane regions.

-

GraR (Response Regulator): Upon sensing acidic pH, GraS autophosphorylates and transfers the phosphoryl group to its cognate response regulator, GraR.[10]

-

Transcriptional Activation: Phosphorylated GraR acts as a transcriptional activator, binding to a conserved palindromic sequence (5'-ACAAA TTTGT-3') in the promoter region of target genes.[11] A key target of GraR is the mprF gene.[12] This binding event significantly increases the transcription of mprF, leading to a higher concentration of the MprF enzyme in the cell membrane and, consequently, an elevated rate of L-PG synthesis.

Caption: GraS/GraR signaling pathway for pH-dependent L-PG production.

Experimental Workflow for Analyzing pH-Dependent L-PG Production

Investigating the impact of pH on L-PG production requires a multi-step, systematic approach. The following workflow outlines the key experimental stages, emphasizing the rationale behind each step to ensure data integrity and reproducibility.

Caption: High-level experimental workflow for L-PG analysis.

Detailed Experimental Protocols

Causality: The foundational step is to generate bacterial biomass where the only significant variable is the extracellular pH. Using a well-buffered, defined medium is critical to prevent pH drift caused by bacterial metabolism, which would otherwise confound the results.

-

Materials:

-

S. aureus strain (e.g., USA300, COL).

-

Tryptic Soy Broth (TSB) or a chemically defined medium.

-

Sterile 1M HCl and 1M NaOH.

-

Calibrated pH meter.

-

Shaking incubator.

-

-

Procedure:

-

Prepare two sets of liquid culture medium (e.g., TSB).

-

Adjust the pH of the first set to 7.4 (neutral control) using sterile 1M HCl/NaOH.

-

Adjust the pH of the second set to the desired acidic pH (e.g., 5.5) using sterile 1M HCl.

-

Inoculate an overnight pre-culture of S. aureus into both sets of media at a 1:100 dilution.

-

Incubate cultures at 37°C with aeration (e.g., 250 RPM) until they reach the mid-exponential growth phase (OD600 ≈ 0.4-0.6).

-

Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellets twice with a sterile, pH-appropriate buffer (e.g., PBS pH 7.4 for the control and MES buffer pH 5.5 for the acid-stressed cells) to remove residual media components.

-

Store cell pellets at -80°C until lipid extraction.

-

Self-Validation: Monitor the pH of the culture media at the end of the incubation period to confirm that the buffering capacity was sufficient. A significant change (>0.2 pH units) may require the use of a more strongly buffered medium.

Causality: This protocol uses a monophasic chloroform/methanol/water system to disrupt cell membranes and solubilize lipids. Subsequent addition of water and chloroform creates a biphasic system, partitioning the lipids into the lower organic phase, effectively separating them from polar metabolites.

-

Materials:

-

Washed bacterial cell pellets.

-

HPLC-grade chloroform, methanol, and water.

-

Glass tubes with Teflon-lined caps.

-

-

Procedure:

-

Resuspend the cell pellet from a 50 mL culture in 1 mL of sterile water.

-

Add 3.75 mL of a chloroform/methanol (1:2, v/v) mixture to the cell suspension.

-

Vortex vigorously for 2 minutes and incubate at room temperature for 30 minutes with agitation.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of water and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Store the dried lipid film at -20°C under nitrogen or argon to prevent oxidation.

-

Self-Validation: The final biphasic mixture should be clear, with a sharp interface. A cloudy interphase may indicate incomplete phase separation or the presence of precipitated protein, suggesting a need for more vigorous vortexing or a second extraction of the upper phase and interphase.

Causality: TLC separates lipids based on their polarity. The silica gel stationary phase is polar, while the mobile phase is a less polar solvent mixture. Polar lipids (like PG) interact more strongly with the silica and migrate shorter distances, while less polar lipids migrate further. L-PG, being more polar than PG due to the lysine headgroup, will have a distinct, lower retention factor (Rf).

-

Materials:

-

Silica gel 60 TLC plates.

-

Dried lipid extract.

-

Phospholipid standards (PG, L-PG, CL from a commercial source like Avanti Polar Lipids).

-

TLC developing tank.

-

Solvent system: Chloroform/Methanol/Water (65:25:4, v/v/v).

-

Visualization reagent: Molybdenum blue spray or iodine vapor.

-

-

Procedure:

-

Pre-run the TLC plate in the developing solvent to clean the silica. Air dry completely.

-

Resuspend the dried lipid extracts in a small, known volume of chloroform/methanol (2:1, v/v).

-

Spot equal amounts of the lipid extracts from the pH 7.4 and pH 5.5 cultures onto the TLC plate, alongside the phospholipid standards.

-

Allow the spots to dry completely.

-

Place the plate in a developing tank pre-equilibrated with the solvent system.

-

Allow the solvent front to migrate to approximately 1 cm from the top of the plate.

-

Remove the plate and air dry in a fume hood.

-

Visualize the lipid spots using molybdenum blue (for phospholipids) or by placing the plate in a tank with iodine crystals.

-

Quantify the spots using densitometry software (e.g., ImageJ). The relative amount of each phospholipid is calculated as a percentage of the total phospholipid spot density.

-

Self-Validation: The co-migration of spots in the sample lanes with the pure lipid standards provides confident identification. A negative control lane (solvent only) should show no spots.

Causality: Zeta potential is a measure of the magnitude of the electrostatic charge at the bacterial surface. It is determined by measuring the electrophoretic mobility of the bacteria in an applied electric field. A more negative zeta potential indicates a higher net negative surface charge, while a shift towards a less negative or positive value indicates charge neutralization or reversal, respectively.

-

Materials:

-

Freshly harvested and washed bacterial cells from Protocol 3.1.1.

-

10 mM Potassium Phosphate buffer, adjusted to pH 7.4 and pH 5.5.

-

Zetasizer instrument with disposable capillary cells.

-

-

Procedure:

-

Resuspend the washed bacterial cells from both pH conditions in their respective pH-adjusted phosphate buffers to a final OD600 of 0.1.

-

Load the bacterial suspension into a disposable capillary cell, ensuring no bubbles are present.

-

Place the cell in the Zetasizer instrument.

-

Perform the measurement according to the manufacturer's instructions. The instrument will measure the electrophoretic mobility and calculate the zeta potential using the Smoluchowski equation.

-

Perform at least three independent measurements for each sample.

-

Self-Validation: Calibrate the instrument using a zeta potential transfer standard (e.g., DTS0050 from Malvern Panalytical) before running the samples.[13] The standard should yield a value within the manufacturer's specified range. Autoclaved (dead) cells can be used as a control to assess the contribution of active physiological processes to the surface charge.[14]

Data Analysis and Interpretation

Quantitative Phospholipid Composition

The primary outcome of this analysis is the quantitative change in the phospholipid profile in response to acidic pH. The data from TLC densitometry or ³¹P NMR integration can be compiled into a table for clear comparison.

Table 1: Representative Phospholipid Composition of S. aureus under Neutral and Acidic pH

| Phospholipid | % of Total Phospholipid (pH 7.4) | % of Total Phospholipid (pH 5.5) |

| Phosphatidylglycerol (PG) | ~60-70% | ~35-45% |

| Lysyl-PG (L-PG) | ~20-30% | ~50-60% |

| Cardiolipin (CL) | ~5-10% | ~5-10% |

Data compiled and synthesized from literature, including a study on S. aureus ST239 TW which reported L-PG content of 28% at pH 7.4 and 51% at pH 5.5.[8]

This shift demonstrates a clear and significant remodeling of the membrane, with the bacterium converting a substantial portion of its anionic PG into cationic L-PG to adapt to the acidic environment.

Correlation with Membrane Surface Charge

The zeta potential measurements provide a functional validation of the lipid composition changes.

-

At pH 7.4: S. aureus typically exhibits a strongly negative zeta potential (e.g., -35 to -45 mV), reflecting the abundance of anionic PG and teichoic acids.[14]

-

At pH 5.5: A significant increase in L-PG content leads to a dramatic shift in zeta potential towards a less negative or even a positive value (e.g., -10 mV to +15 mV). This directly demonstrates the charge-shielding effect of L-PG production.

Conclusion and Future Directions

The ability of bacteria to modulate their membrane charge via L-PG synthesis in response to acidic pH is a powerful survival mechanism. It not only provides protection against proton stress but also confers resistance to host-derived cationic antimicrobial peptides, making it a critical virulence factor. The experimental workflows detailed in this guide provide a robust framework for investigating this phenomenon.

For drug development professionals, understanding this pathway is crucial. The MprF enzyme and the GraS/GraR regulatory system are attractive targets for novel therapeutics. Inhibiting these systems could prevent bacteria from adapting to acidic niches within the host and re-sensitize them to both host immune defenses and potentially to certain classes of antibiotics. Future research should focus on high-throughput screening for inhibitors of MprF and GraS, as well as exploring the interplay between pH, L-PG synthesis, and resistance to other environmental stressors. By dissecting these fundamental adaptive pathways, we can develop more effective strategies to combat resilient bacterial pathogens.

References

-

Gao, I., et al. (2021). Validation of reference genes for normalization of qPCR mRNA expression levels in Staphylococcus aureus exposed to osmotic and lactic acid stress conditions encountered during food production and preservation. FEMS Microbiology Letters. Available at: [Link]

-

Falord, M., et al. (2011). Investigation of the Staphylococcus aureus GraSR Regulon Reveals Novel Links to Virulence, Stress Response and Cell Wall Signal Transduction Pathways. PLoS ONE. Available at: [Link]

-

McGavin, M. J., et al. (2020). Novel Functions and Signaling Specificity for the GraS Sensor Kinase of Staphylococcus aureus in Response to Acidic pH. Journal of Bacteriology. Available at: [Link]

-

Staubitz, P., et al. (2004). MprF-mediated biosynthesis of this compound, an important determinant in staphylococcal defensin resistance. FEMS Microbiology Letters. Available at: [Link]

-

Cheung, G. Y. C., et al. (2020). Novel Functions and Signaling Specificity for the GraS Sensor Kinase of Staphylococcus aureus in Response to Acidic pH. PubMed. Available at: [Link]

-

Kenny, J. G., et al. (2020). Exogenous Fatty Acids Remodel Staphylococcus aureus Lipid Composition through Fatty Acid Kinase. mBio. Available at: [Link]

-

Harvey, R. D., et al. (2017). The influence of mild acidity on lysyl-phosphatidylglycerol biosynthesis and lipid membrane physico-chemical properties in methicillin-resistant Staphylococcus aureus. ResearchGate. Available at: [Link]

-

Rode, T. M., et al. (2011). Identification of suitable internal controls to study expression of a Staphylococcus aureus multidrug resistance system by quantitative real-time PCR. Journal of Microbiological Methods. Available at: [Link]

-

Cheung, G. Y. C., et al. (2023). GraS signaling in Staphylococcus aureus is regulated by a single D35 residue in the extracellular loop. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Herbert, S., et al. (2024). The two-component regulatory systems GraRS and SrrAB mediate Staphylococcus aureus susceptibility to Pep5 produced by clinical isolate of Staphylococcus epidermidis. Microbiology Spectrum. Available at: [Link]

-

Hines, K. M., et al. (2020). Lipidomic and Ultrastructural Characterization of the Cell Envelope of Staphylococcus aureus Grown in the Presence of Human Serum. mSphere. Available at: [Link]

-

Yeaman, M. R., et al. (2014). Site-Specific Mutation of the Sensor Kinase GraS in Staphylococcus aureus Alters the Adaptive Response to Distinct Cationic Antimicrobial Peptides. Infection and Immunity. Available at: [Link]

-

Epand, R. M., et al. (2016). Bacterial membrane lipids: diversity in structures and pathways. FEMS Microbiology Reviews. Available at: [Link]

-

Saeloh, D., et al. (2019). Arachidonic Acid Kills Staphylococcus aureus through a Lipid Peroxidation Mechanism. mBio. Available at: [Link]

-

Lopez, D., et al. (2021). Staphylococcus aureus Modulates Carotenoid and Phospholipid Content in Response to Oxygen-Restricted Growth Conditions, Triggering Changes in Membrane Biophysical Properties. Antioxidants. Available at: [Link]

-

Osorio, A. C., et al. (2024). Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity. International Journal of Molecular Sciences. Available at: [Link]

-

Fiedler, F., et al. (n.d.). Reference (standard) lipids used for thin-layer chromatography. ResearchGate. Available at: [Link]

-

Lund, P., et al. (2020). Understanding How Microorganisms Respond to Acid pH Is Central to Their Control and Successful Exploitation. Frontiers in Microbiology. Available at: [Link]

-

Mozharov, A. D. (1985). Effective Separation of Bacterial Phospholipids and Neutral Lipids in one Dimensional Thin Layer Chromatography. Semantic Scholar. Available at: [Link]

-

Schafer, T., et al. (2013). Fatty acids can inhibit Staphylococcus aureus SaeS activity at the membrane independent of alterations in respiration. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

-

Alvarado, G., et al. (2024). Growth of Staphylococcus aureus in the presence of oleic acid shifts the glycolipid fatty acid profile and increases resistance to antimicrobial peptides. bioRxiv. Available at: [Link]

-

Boyd, J. M., et al. (2020). The Acid Response Network of Staphylococcus aureus. Pathogens. Available at: [Link]

-

Arakha, M., et al. (2015). Alteration of Zeta potential and membrane permeability in bacteria: a study with cationic agents. AMB Express. Available at: [Link]

-

Garst, J., et al. (2011). Thin-Layer Chromatography of Phospholipids. Methods in Molecular Biology. Available at: [Link]

-

Wójcik, M., et al. (2023). Environmental Influence on Bacterial Lipid Composition: Insights from Pathogenic and Probiotic Strains. ACS Omega. Available at: [Link]

-

Eberl, L., et al. (2021). Impact of pH on growth of Staphylococcus epidermidis and Staphylococcus aureus in vitro. ResearchGate. Available at: [Link]

-

Wolff, S., et al. (2010). Changing the phospholipid composition of Staphylococcus aureus causes distinct changes in membrane proteome and membrane-sensory regulators. Proteomics. Available at: [Link]

-

Clifton, L. A., et al. (2024). The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes. Soft Matter. Available at: [Link]

-

Nickels, J. D., et al. (2021). Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress. Frontiers in Microbiology. Available at: [Link]

-

Parsons, J. B., et al. (2014). Bacterial Lipids: Metabolism and Membrane Homeostasis. Journal of Biological Chemistry. Available at: [Link]

-

Yeaman, M. R., et al. (2015). The GraS Sensor in Staphylococcus aureus Mediates Resistance to Host Defense Peptides Differing in Mechanisms of Action. Infection and Immunity. Available at: [Link]

Sources

- 1. Novel Functions and Signaling Specificity for the GraS Sensor Kinase of Staphylococcus aureus in Response to Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of suitable internal controls to study expression of a Staphylococcus aureus multidrug resistance system by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Functions and Signaling Specificity for the GraS Sensor Kinase of Staphylococcus aureus in Response to Acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipidomic Analysis of Bacteria by Thin-Layer Chromatography and Liquid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Effective Separation of Bacterial Phospholipids and Neutral Lipids in one Dimensional Thin Layer Chromatography | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Exogenous Fatty Acids Remodel Staphylococcus aureus Lipid Composition through Fatty Acid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GraS signaling in Staphylococcus aureus is regulated by a single D35 residue in the extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Site-Specific Mutation of the Sensor Kinase GraS in Staphylococcus aureus Alters the Adaptive Response to Distinct Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of stable reference genes in Staphylococcus aureus to study gene expression under photodynamic treatment: a case study of SEB virulence factor analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The GraS Sensor in Staphylococcus aureus Mediates Resistance to Host Defense Peptides Differing in Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Lysyl-Phosphatidylglycerol (Lysyl-PG): A Key Virulence Factor and Novel Drug Target in Gram-Positive Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bacterial Membrane as a Battlefield

In the constant evolutionary arms race between pathogenic bacteria and their hosts, the bacterial cell membrane stands as a critical interface. It is not merely a passive barrier but a dynamic structure that actively participates in survival and pathogenesis. For many Gram-positive bacteria, a key strategy for evading the host's innate immune system involves the modification of their membrane phospholipids. One of the most significant of these modifications is the synthesis of lysyl-phosphatidylglycerol (Lysyl-PG), a positively charged phospholipid that plays a pivotal role in bacterial virulence.[1][2][3] First identified in Staphylococcus aureus in 1964, Lysyl-PG is now recognized as a crucial virulence factor in a wide range of Gram-positive pathogens, contributing to resistance against cationic antimicrobial peptides (CAMPs), modulating host immune responses, and influencing biofilm formation.[1][2][4][5] This technical guide provides a comprehensive overview of the biosynthesis of Lysyl-PG, its multifaceted role in bacterial virulence, and the experimental methodologies used to study this important molecule, with a focus on its potential as a target for novel antimicrobial therapies.

The Architect of Resistance: Biosynthesis of Lysyl-PG by the MprF Protein

The synthesis of Lysyl-PG is orchestrated by a single, bifunctional membrane protein known as MprF (Multiple peptide resistance Factor).[2][3] MprF is a fascinating molecular machine that combines a C-terminal synthase domain with an N-terminal flippase domain, enabling it to both produce Lysyl-PG and translocate it to the outer leaflet of the cytoplasmic membrane.[5][6][7][8]

The Synthase Domain: A Unique Enzymatic Activity

The C-terminal domain of MprF, located in the cytoplasm, catalyzes the transfer of a lysine residue from a charged lysyl-tRNA (Lys-tRNA) to the 3'-hydroxyl group of phosphatidylglycerol (PG), an anionic phospholipid abundant in bacterial membranes.[2] This reaction is unique in that it utilizes an aminoacyl-tRNA as the donor substrate, a mechanism more commonly associated with protein synthesis. The addition of the positively charged lysine to the negatively charged PG results in the formation of the cationic lipid Lysyl-PG.

The Flippase Domain: Exposing the Shield

The N-terminal domain of MprF is a transmembrane protein with multiple membrane-spanning helices. This domain functions as a flippase, responsible for the translocation of the newly synthesized Lysyl-PG from the inner leaflet of the cytoplasmic membrane to the outer leaflet.[5][7][8][9][10] This outward flipping is crucial for the function of Lysyl-PG, as it exposes the positively charged headgroup to the extracellular environment, where it can interact with and repel cationic antimicrobial peptides.

Caption: Biosynthesis and translocation of Lysyl-PG by the bifunctional MprF protein.

The Multifaceted Role of Lysyl-PG in Bacterial Virulence

The presence of Lysyl-PG on the bacterial surface has profound implications for the bacterium's ability to cause disease. Its primary and most well-studied function is to confer resistance to cationic antimicrobial peptides (CAMPs), which are a critical component of the host's innate immune defense.

Electrostatic Repulsion and Beyond: The Biophysical Mechanism of CAMP Resistance

The prevailing model for Lysyl-PG-mediated CAMP resistance is based on electrostatic repulsion.[2] The positively charged surface created by the abundance of Lysyl-PG repels the positively charged CAMPs, preventing them from reaching their target, the bacterial membrane. However, recent research suggests that the mechanism is more complex than simple charge repulsion. The incorporation of Lysyl-PG into the membrane also alters its biophysical properties, including:

-

Increased membrane fluidity: This can hinder the ability of some CAMPs to form pores or disrupt the membrane.[9]

-

Decreased membrane permeability: A more tightly packed membrane can prevent the entry of antimicrobial molecules.[9][10]

-

Membrane stabilization: The presence of Lysyl-PG can stabilize the membrane against the disruptive action of CAMPs, even when they do bind.[11][12][13]

These biophysical changes collectively contribute to a more robust and resistant bacterial membrane, capable of withstanding the onslaught of host-derived antimicrobial peptides.

Beyond CAMPs: Resistance to Conventional Antibiotics

The influence of Lysyl-PG on antibiotic resistance is not limited to CAMPs. Mutations in the mprF gene have been strongly associated with reduced susceptibility to the lipopeptide antibiotic daptomycin in clinical isolates of S. aureus.[4][6][7][14][15] While the exact mechanism is still under investigation, it is thought to involve alterations in membrane charge and fluidity that hinder the interaction of daptomycin with the bacterial membrane.

Modulation of Host Immune Response

By neutralizing the bacterial surface charge, Lysyl-PG can also modulate the host immune response in other ways. For instance, it can reduce the activation of certain immune cells and interfere with phagocytosis. An mprF mutant of S. aureus is killed more rapidly by human neutrophils and shows attenuated virulence in mouse models of infection, highlighting the importance of Lysyl-PG in evading the host's cellular immune defenses.[8][16]

A Surprising Role in Biofilm Formation

Recent studies have uncovered a novel role for Lysyl-PG in the formation of bacterial biofilms.[1][5][17][18] Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and the host immune system. It has been shown that Lysyl-PG is a component of the biofilm matrix of S. aureus and that it promotes cell-to-cell interactions, contributing to the structural integrity of the biofilm.[1][5][17] Deletion of the mprF gene significantly impairs biofilm formation in this bacterium.[1][5][18]

Studying Lysyl-PG: Key Experimental Methodologies

A variety of experimental techniques are employed to investigate the synthesis, function, and regulation of Lysyl-PG. Below are detailed protocols for some of the key methodologies.

Protocol 1: Lipid Extraction from Gram-Positive Bacteria for Mass Spectrometry Analysis

This protocol is adapted from established methods for the extraction of lipids from bacterial cells.

Materials:

-

Bacterial culture grown to the desired phase

-

Phosphate-buffered saline (PBS), ice-cold

-

Chloroform

-

Methanol

-

0.9% NaCl solution, ice-cold

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Rotary evaporator or nitrogen stream

-

LC-MS grade solvents

Procedure:

-

Harvest and Wash Cells:

-

Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove residual media components.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Resuspend the cell pellet in a glass centrifuge tube with 1 mL of a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

-

Incubate at room temperature for 1 hour with occasional vortexing.

-

Add 1 mL of chloroform and 1 mL of 0.9% NaCl to induce phase separation.

-

Vortex for 2 minutes and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

-

Collect the Lipid Phase:

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

-

Transfer the organic phase to a clean glass tube.

-

-

Dry the Lipid Extract:

-

Evaporate the solvent from the lipid extract under a gentle stream of nitrogen or using a rotary evaporator.

-

-

Reconstitute for Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis, such as chloroform:methanol (1:1, v/v).

-

Protocol 2: Quantification of Lysyl-PG by LC-MS/MS

This protocol provides a general framework for the quantification of Lysyl-PG using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters may need to be optimized for the instrument used.

Instrumentation and Parameters:

-

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the lipids.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for different Lysyl-PG species should be determined. For example, for a Lysyl-PG species with a specific fatty acid composition, the precursor ion will be the [M+H]+ ion, and the product ion will be a characteristic fragment, such as the lysyl-glycerol headgroup.

-

Procedure:

-

Sample Preparation:

-

Prepare a dilution series of a known concentration of a Lysyl-PG standard to generate a calibration curve.

-

Dilute the extracted lipid samples to a concentration within the linear range of the calibration curve.

-

-

LC-MS/MS Analysis:

-

Inject the standards and samples onto the LC-MS/MS system.

-

Acquire data in MRM mode, monitoring the specific transitions for the Lysyl-PG species of interest.

-

-

Data Analysis:

-

Integrate the peak areas of the MRM transitions for the standards and samples.

-

Generate a calibration curve by plotting the peak area of the standard against its concentration.

-

Quantify the amount of Lysyl-PG in the samples by interpolating their peak areas on the calibration curve.

-

Protocol 3: Broth Microdilution Assay for Cationic Antimicrobial Peptides

This protocol is a modified version of the standard broth microdilution assay, adapted for testing the susceptibility of bacteria to cationic antimicrobial peptides.

Materials:

-

Test bacterium

-

Cationic antimicrobial peptide (CAMP)

-

Mueller-Hinton broth (MHB), cation-adjusted

-

Sterile 96-well low-binding microtiter plates (e.g., polypropylene)

-

Sterile polypropylene tubes

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum:

-

Grow the test bacterium in MHB to mid-logarithmic phase.

-

Adjust the bacterial suspension to a concentration of 1 x 10^6 CFU/mL in fresh MHB.

-

-

Prepare Peptide Dilutions:

-

Prepare a stock solution of the CAMP in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the CAMP in MHB in polypropylene tubes to prevent adsorption of the peptide to the plastic.

-

-

Assay Setup:

-

In a 96-well low-binding microtiter plate, add 50 µL of the bacterial inoculum to each well.

-

Add 50 µL of the serially diluted CAMP to the corresponding wells.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

-

Incubation and Reading:

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the CAMP that completely inhibits visible bacterial growth.

-

Quantitative Data: The Impact of Lysyl-PG on Antimicrobial Resistance

The effect of Lysyl-PG on antimicrobial resistance can be quantified by comparing the Minimum Inhibitory Concentrations (MICs) of various antimicrobial agents against wild-type bacteria and their isogenic mprF deletion mutants.

| Gram-Positive Bacterium | Antimicrobial Agent | Wild-Type MIC (µg/mL) | ΔmprF Mutant MIC (µg/mL) | Fold Change in Susceptibility | Reference(s) |

| Staphylococcus aureus | Daptomycin | 1 | 0.25 | 4-fold increase | [14] |

| Staphylococcus aureus | Nisin | 12.8 | 3.2 | 4-fold increase | [19][20] |

| Enterococcus faecalis | Nisin | >1000 U/ml | Significantly lower | >2-fold increase | [21] |

| Listeria monocytogenes | Polymyxin B | 16 | 4 | 4-fold increase | [22][23][24] |

Table 1: Representative MIC values demonstrating the increased susceptibility of mprF mutants to antimicrobial agents.

Regulation of mprF Expression: A Complex Network

The expression of the mprF gene is tightly regulated in response to various environmental cues, ensuring that Lysyl-PG is produced when it is most needed. Several two-component regulatory systems have been implicated in the control of mprF expression in different Gram-positive bacteria.

-

GraRS: In S. aureus, the GraRS two-component system is a key sensor of cationic antimicrobial peptides.[13][17][25] Upon detection of CAMPs, GraS autophosphorylates and subsequently phosphorylates the response regulator GraR, which then activates the expression of mprF and the dlt operon (involved in the D-alanylation of teichoic acids), leading to a more positively charged cell surface.

-

WalKR (YycFG): The essential WalKR two-component system, which plays a central role in cell wall homeostasis, has also been shown to influence mprF expression in Bacillus subtilis.[16][26][27][28][29]

Caption: Simplified signaling pathway for the regulation of mprF expression by the GraRS two-component system in S. aureus.

Lysyl-PG as a Target for Novel Antimicrobial Strategies

The critical role of Lysyl-PG in bacterial virulence and its absence in humans make the MprF protein an attractive target for the development of novel antimicrobial drugs.[2][3] Inhibiting MprF would prevent the synthesis of Lysyl-PG, rendering the bacteria more susceptible to the host's innate immune defenses and potentially resensitizing them to existing antibiotics.

Strategies for Targeting MprF:

-

Small Molecule Inhibitors: The development of small molecules that specifically inhibit the synthase or flippase activity of MprF is a promising avenue for drug discovery.

-

Monoclonal Antibodies: Targeting the extracellular loops of the MprF flippase domain with monoclonal antibodies has been shown to inhibit its function and sensitize S. aureus to CAMPs.[7]

-

Anti-virulence Therapy: Targeting MprF represents an anti-virulence approach, which aims to disarm the pathogen rather than directly kill it. This strategy may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.

Conclusion and Future Perspectives

Lysyl-phosphatidylglycerol has emerged as a key player in the pathogenesis of many Gram-positive bacteria. Its synthesis by the remarkable bifunctional protein MprF and its multifaceted role in conferring resistance to antimicrobial peptides, modulating the host immune response, and promoting biofilm formation underscore its importance as a virulence factor. The detailed understanding of the biosynthesis, function, and regulation of Lysyl-PG, facilitated by the experimental methodologies outlined in this guide, is crucial for the development of novel therapeutic strategies to combat infections caused by these formidable pathogens. The continued exploration of MprF as a drug target holds significant promise for the development of a new class of anti-virulence agents that could be used alone or in combination with existing antibiotics to overcome the growing challenge of antimicrobial resistance.

References

-

Sugimoto, S., et al. (2025). Lysyl-phosphatidylglycerol promotes cell-to-cell interaction and biofilm formation of Staphylococcus aureus as a biofilm matrix component. bioRxiv. [Link]

-

Chen, F. J., et al. (2018). The Role of mprF Mutations in Seesaw Effect of Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Isolates. Antimicrobial Agents and Chemotherapy, 62(12), e01499-18. [Link]

-

Sugimoto, S., et al. (2025). Lysyl-phosphatidylglycerol promotes cell-to-cell interaction and biofilm formation of Staphylococcus aureus as a biofilm matrix component. ResearchGate. [Link]

-

Peschel, A., et al. (2001). Staphylococcus aureus Resistance to Human Defensins and Evasion of Neutrophil Killing via the Novel Virulence Factor MprF Is Based on Modification of Membrane Lipids with L-Lysine. The Journal of Experimental Medicine, 193(9), 1067-1076. [Link]

-

Guyet, A., et al. (2021). Insights into the role of lipoteichoic acids in Bacillus subtilis- a new function for MprF. bioRxiv. [Link]

-

Kilelee, E., et al. (2010). Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance. ResearchGate. [Link]

-

Manrique-Moreno, M., et al. (2023). Modulation of Antimicrobial Peptide–Membrane Interactions by Lysyl-Phosphatidylglycerol in Staphylococcus aureus: An FTIR Spectroscopy Study. MDPI. [Link]

-

Ernst, C. M., et al. (2018). Gain-of-Function Mutations in the Phospholipid Flippase MprF Confer Specific Daptomycin Resistance. mBio, 9(6), e02179-18. [Link]

-

Slavetinsky, C., et al. (2022). Sensitizing Staphylococcus aureus to antibacterial agents by decoding and blocking the lipid flippase MprF. eLife, 11, e74185. [Link]

-

Slavetinsky, C., et al. (2017). Tuning the properties of the bacterial membrane with aminoacylated phosphatidylglycerol. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(11), 1310-1321. [Link]

-

Roy, H., & Ibba, M. (2013). Alanyl-Phosphatidylglycerol and Lysyl-Phosphatidylglycerol Are Translocated by the Same MprF Flippases and Have Similar Capacities To Protect against the Antibiotic Daptomycin in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 57(9), 4587-4590. [Link]

-

Ernst, C. M., et al. (2009). The Bacterial Defensin Resistance Protein MprF Consists of Separable Domains for Lipid Lysinylation and Antimicrobial Peptide Repulsion. PLoS Pathogens, 5(11), e1000660. [Link]

-

Chen, F. J., et al. (2015). Effect of a Point Mutation in mprF on Susceptibility to Daptomycin, Vancomycin, and Oxacillin in an MRSA Clinical Strain. Frontiers in Microbiology, 6, 715. [Link]

-

Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]

-

Manrique-Moreno, M., et al. (2024). Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity. International Journal of Molecular Sciences, 25(7), 3698. [Link]

-

Slavetinsky, C., et al. (2022). Sensitizing Staphylococcus aureus to antibacterial agents by decoding and blocking the lipid flippase MprF. eLife, 11, e74185. [Link]

-

Lin, C.-H., et al. (2021). Association of mprF mutations with cross-resistance to daptomycin and vancomycin in methicillin-resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]

-

Kilelee, E., et al. (2010). Lysyl-phosphatidylglycerol attenuates membrane perturbation rather than surface association of the cationic antimicrobial peptide 6W-RP-1 in a model membrane system: implications for daptomycin resistance. Antimicrobial Agents and Chemotherapy, 54(10), 4476-4479. [Link]

-

Sugimoto, S., et al. (2025). Lysyl-phosphatidylglycerol promotes cell-to-cell interaction and biofilm formation of Staphylococcus aureus as a biofilm matrix. bioRxiv. [Link]

-

Kilelee, E., et al. (2010). Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance. Antimicrobial Agents and Chemotherapy, 54(10), 4476-4479. [Link]

-

An, F., et al. (2014). Roles of two-component regulatory systems in antibiotic resistance. Chinese Science Bulletin, 59(13), 1437-1444. [Link]

-

Castro-Mejía, J. L., et al. (2016). How to extract the bacterial Lipid A for mass spectrum analysis? ResearchGate. [Link]

-

Sugimoto, S., et al. (2025). Effect of Defective Lys-PG Production on Biofilm Formation. ResearchGate. [Link]

-

Tong, Z., et al. (2014). An In Vitro Study on the Effects of Nisin on the Antibacterial Activities of 18 Antibiotics against Enterococcus faecalis. PLoS ONE, 9(2), e89209. [Link]

-

Manrique-Moreno, M., et al. (2023). Modulation of Antimicrobial Peptide-Membrane Interactions by Lysyl-Phosphatidylglycerol in Staphylococcus aureus: An FTIR Spectroscopy Study. ResearchGate. [Link]

-

Li, M., et al. (2007). The Staphylococcus aureus Two-Component Regulatory System, GraRS, Senses and Confers Resistance to Selected Cationic Antimicrobial Peptides. Infection and Immunity, 75(12), 5787-5796. [Link]

-

Yang, S.-J., et al. (2013). Causal Role of Single Nucleotide Polymorphisms within the mprF Gene of Staphylococcus aureus in Daptomycin Resistance. Antimicrobial Agents and Chemotherapy, 57(11), 5658-5664. [Link]

-

American Society for Microbiology. (2006). CAMP Test Protocols. ASM. [Link]

-

Roy, H., & Ibba, M. (2013). Alanyl-Phosphatidylglycerol and Lysyl-Phosphatidylglycerol Are Translocated by the Same MprF Flippases and Have Similar Capacities To Protect against the Antibiotic Daptomycin in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 57(9), 4587-4590. [Link]

-

The Comprehensive Antibiotic Resistance Database. (n.d.). Listeria monocytogenes mprF. CARD. [Link]

-

Microbiology Info. (2022). CAMP Test- Principle, Uses, Procedure and Result Interpretation. Microbiology Info.com. [Link]

-

Jensen, S. O., et al. (2020). The MIC of nisin in S. aureus strains. ResearchGate. [Link]

-

Hu, Y., et al. (2024). Nisin Inhibition of Gram-Negative Bacteria. MDPI. [Link]

-

Chikindas, M. L., et al. (1995). MICs of Mutacin B-Ny266, Nisin A, Vancomycin, and Oxacillin against Bacterial Pathogens. Antimicrobial Agents and Chemotherapy, 39(4), 956-957. [Link]

-

Manrique-Moreno, M., et al. (2024). Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity. International Journal of Molecular Sciences, 25(7), 3698. [Link]

-

Gunn, J. S., & Miller, S. I. (1996). MIC of polymyxin B for strains harboring mutations in the pmrA locus... ResearchGate. [Link]

-

Guyet, A., et al. (2023). Insights into the Roles of Lipoteichoic Acids and MprF in Bacillus subtilis. mBio, 14(1), e02958-22. [Link]

-

SubtiWiki. (n.d.). mprF. SubtiWiki. [Link]

-

Guyet, A., et al. (2023). Insights into the Roles of Lipoteichoic Acids and MprF in Bacillus subtilis. mBio, 14(1), e02958-22. [Link]

-

Jemal, A., et al. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: examining lipid matri. Journal of Chromatography B, 834(1-2), 1-19. [Link]

-

Wang, Y., et al. (2020). Antimicrobial susceptibility, multilocus sequence typing, and virulence of listeria isolated from a slaughterhouse in Jiangsu, China. BMC Veterinary Research, 16(1), 31. [Link]

-

Kovac, J., et al. (2014). Tandem mass spectra of deprotonated lysyl-PG and alanyl-PG. Major peaks... ResearchGate. [Link]

-

Sun, C., et al. (2023). MvfR Controls Tolerance to Polymyxin B by Regulating rfaD in Pseudomonas aeruginosa. mBio, 14(2), e03429-22. [Link]

-

da Silva, A. P. S., et al. (2022). Evaluation of a rapid susceptibility test of polymyxin B by MALDI-TOF. Frontiers in Cellular and Infection Microbiology, 12, 1060934. [Link]

-

Reis, F. S., et al. (2018). (A) Tandem MS spectrum at m/z 875.6 of lysyl-PG 34:1. MS³ spectra of... ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Peptide Screening for Designing Custom Bactericidal Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Sensitizing Staphylococcus aureus to antibacterial agents by decoding and blocking the lipid flippase MprF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The bacterial defensin resistance protein MprF consists of separable domains for lipid lysinylation and antimicrobial peptide repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The lipid-modifying multiple peptide resistance factor is an oligomer consisting of distinct interacting synthase and flippase subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gain-of-Function Mutations in the Phospholipid Flippase MprF Confer Specific Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alanyl-Phosphatidylglycerol and Lysyl-Phosphatidylglycerol Are Translocated by the Same MprF Flippases and Have Similar Capacities To Protect against the Antibiotic Daptomycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. WO2018112165A1 - Methods for lipid extraction and identification of microbes using same via mass spectrometry - Google Patents [patents.google.com]

- 13. journals.asm.org [journals.asm.org]

- 14. biorxiv.org [biorxiv.org]

- 15. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights into the Roles of Lipoteichoic Acids and MprF in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. VraSR Two-Component Regulatory System Contributes to mprF-Mediated Decreased Susceptibility to Daptomycin in In Vivo-Selected Clinical Strains of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 19. researchgate.net [researchgate.net]

- 20. MICs of Mutacin B-Ny266, Nisin A, Vancomycin, and Oxacillin against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An In Vitro Study on the Effects of Nisin on the Antibacterial Activities of 18 Antibiotics against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 23. researchgate.net [researchgate.net]

- 24. Antimicrobial susceptibility, multilocus sequence typing, and virulence of listeria isolated from a slaughterhouse in Jiangsu, China - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. biorxiv.org [biorxiv.org]

- 27. journals.asm.org [journals.asm.org]

- 28. mprF [subtiwiki.uni-goettingen.de]

- 29. Insights into the Roles of Lipoteichoic Acids and MprF in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Distribution of Lysylphosphatidylglycerol in Bacterial Species

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial cell envelope biochemistry, lipids are not merely structural components but dynamic players in adaptation, survival, and pathogenesis. Among these, the positively charged phospholipid, lysylphosphatidylglycerol (L-PG), has emerged as a critical factor in bacterial resistance to host defenses and certain antibiotics. This technical guide provides a comprehensive overview of the distribution of L-PG across various bacterial species, the molecular mechanisms governing its synthesis and translocation, and detailed methodologies for its analysis. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to investigate this important biomolecule.

First identified in Staphylococcus aureus in 1964, L-PG is now recognized as a key virulence factor in numerous pathogenic bacteria.[1][2] Under normal physiological conditions, bacterial membranes typically possess a net negative charge due to the prevalence of anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin. This negative charge is a primary target for cationic antimicrobial peptides (CAMPs), which are integral to the innate immune response of host organisms. By enzymatically attaching a lysine residue to the glycerol head group of PG, bacteria effectively neutralize or even impart a net positive charge to their membrane surface. This electrostatic repulsion significantly reduces the efficacy of CAMPs, thereby promoting bacterial survival in hostile host environments.[1][2]

The synthesis of L-PG is primarily mediated by the Multiple Peptide Resistance Factor (MprF) protein, a bifunctional enzyme that both synthesizes L-PG on the inner leaflet of the cytoplasmic membrane and facilitates its translocation to the outer leaflet.[1] The widespread presence of mprF homologs across the bacterial kingdom underscores the evolutionary significance of this adaptive mechanism.[1] Understanding the distribution and regulation of L-PG is therefore paramount for the development of novel therapeutic strategies that can overcome this prevalent resistance mechanism.

This guide will delve into the known distribution of L-PG in both Gram-positive and Gram-negative bacteria, present detailed protocols for its extraction and analysis, and provide insights into the experimental rationale that underpins these techniques.

Distribution of this compound Across Bacterial Species

The presence of L-PG is not confined to a specific bacterial lineage; it has been identified in a diverse array of both Gram-positive and Gram-negative bacteria, highlighting its broad importance in bacterial physiology and survival. At least 43 bacterial species are known to produce L-PG.[1]

Gram-Positive Bacteria

Gram-positive bacteria, with their thick peptidoglycan layer, are frequent producers of L-PG. In these organisms, L-PG plays a crucial role in mitigating the action of CAMPs that must traverse the cell wall to reach their target, the cytoplasmic membrane.

| Bacterial Species | L-PG Concentration (% of total phospholipids) | Notes |

| Staphylococcus aureus | Varies (can be >50%) | A well-studied model for L-PG function in antibiotic resistance.[1] |

| Listeria monocytogenes | 3% - 12.3% | Also produces lysyl-cardiolipin.[1] |

| Listeria innocua | 12% | Primarily produces lysyl-cardiolipin.[1] |

| Listeria seeligeri | 37.4% | High levels of lysyl-cardiolipin.[1] |

| Listeria welshimeri | 47.3% | Very high levels of lysyl-cardiolipin.[1] |

| Bacillus subtilis | Present | A model organism for studying MprF function. |

| Enterococcus faecalis | Present | Implicated in resistance to daptomycin. |

| Clostridium perfringens | Present | Possesses two MprF homologs with different specificities. |

Gram-Negative Bacteria

While initially thought to be more prevalent in Gram-positive species, L-PG has also been identified in several Gram-negative bacteria. In these organisms, L-PG in the inner membrane contributes to the overall charge homeostasis of the complex cell envelope.

| Bacterial Species | L-PG Concentration (% of total phospholipids) | Notes |

| Pseudomonas aeruginosa | Present | Contributes to resistance against polymyxins. |

| Rhizobium tropici | ~1% (at acidic pH) | L-PG synthesis is induced under acidic conditions. |

| Agrobacterium tumefaciens | ~1% |

Note: The concentration of L-PG can vary significantly depending on the bacterial species, strain, growth phase, and environmental conditions such as pH and the presence of antimicrobial agents.[1]

The Molecular Machinery: MprF-Mediated L-PG Biosynthesis and Translocation

The synthesis and translocation of L-PG are orchestrated by the MprF protein, a remarkable bifunctional enzyme that is essential for this resistance mechanism.

The MprF Protein: A Two-Domain System

MprF consists of two distinct functional domains:

-

A C-terminal synthase domain: This domain is located in the cytoplasm and is responsible for the synthesis of L-PG. It catalyzes the transfer of a lysine residue from a charged lysyl-transfer RNA (lysyl-tRNA) to the 3'-hydroxyl group of the glycerol head group of PG.

-

An N-terminal flippase domain: This large, hydrophobic domain is embedded within the cytoplasmic membrane and is responsible for the translocation, or "flipping," of the newly synthesized L-PG from the inner leaflet to the outer leaflet of the membrane.

This two-domain structure ensures that L-PG is not only produced but also presented on the external face of the membrane where it can exert its protective electrostatic-repulsive effects against CAMPs.

The Biosynthetic Pathway

The synthesis of L-PG is a multi-step process that begins with the charging of a tRNA molecule with lysine. This lysyl-tRNA then serves as the donor of the lysine moiety in the MprF-catalyzed reaction with PG.

Caption: L-PG Biosynthesis and Translocation Pathway.

Experimental Analysis of this compound

The accurate detection and quantification of L-PG are crucial for understanding its role in bacterial physiology and for evaluating the efficacy of potential inhibitors of its synthesis. A combination of lipid extraction, chromatographic separation, and mass spectrometric analysis is typically employed.

Step 1: Bacterial Culture and Harvest

The initial step involves growing the bacterial species of interest under controlled conditions. It is important to note that L-PG expression can be influenced by growth phase and environmental factors.

Protocol: Bacterial Cell Culture and Harvesting

-

Inoculation: Inoculate a suitable liquid culture medium with a single colony of the bacterial species.

-

Incubation: Incubate the culture with appropriate aeration and temperature until the desired growth phase (e.g., mid-logarithmic or stationary) is reached.

-

Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet with a buffered solution (e.g., phosphate-buffered saline, PBS) to remove residual media components.

-

Storage: The cell pellet can be processed immediately or stored at -80°C for later analysis.

Step 2: Total Lipid Extraction

The Bligh and Dyer method is a widely used and robust protocol for the extraction of total lipids from biological samples.[2][3][4][5] This method utilizes a biphasic solvent system of chloroform, methanol, and water to efficiently partition lipids into an organic phase.

Protocol: Bligh and Dyer Lipid Extraction

-

Resuspension: Resuspend the bacterial cell pellet in a known volume of deionized water.

-

Solvent Addition: Add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio) to the cell suspension.

-

Homogenization: Vigorously vortex or sonicate the mixture to ensure thorough cell lysis and lipid solubilization.

-

Phase Separation: Add an equal volume of chloroform to the mixture, followed by an equal volume of water, vortexing after each addition. This will induce the formation of two distinct phases.

-

Centrifugation: Centrifuge the mixture (e.g., 1,000 x g for 10 minutes) to facilitate phase separation.

-

Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

-

Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Causality of Experimental Choices: The use of a chloroform/methanol/water solvent system is critical for the efficient extraction of a broad range of lipids. Methanol acts to denature proteins and disrupt cell membranes, while chloroform is an excellent solvent for lipids. The addition of water creates a biphasic system, allowing for the separation of lipids from more polar molecules like proteins and carbohydrates.

Step 3: Chromatographic Separation of L-PG

Thin-layer chromatography (TLC) is a powerful and cost-effective technique for the separation of different lipid classes. Two-dimensional TLC is particularly useful for resolving complex mixtures of bacterial phospholipids.

Protocol: Two-Dimensional Thin-Layer Chromatography (2D-TLC)

-

Plate Preparation: Use a pre-coated silica gel TLC plate. For enhanced separation of certain phospholipids, the plate can be pre-treated with a solution such as boric acid in ethanol.

-

Sample Application: Dissolve the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol 2:1 v/v) and spot a small, concentrated aliquot onto one corner of the TLC plate.

-

First Dimension Development: Place the TLC plate in a chromatography tank containing the first dimension solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v). Allow the solvent to migrate up the plate until it is close to the top.

-

Drying: Remove the plate from the tank and dry it thoroughly in a fume hood or under a stream of nitrogen.

-

Second Dimension Development: Rotate the plate 90 degrees and place it in a second chromatography tank containing a different solvent system (e.g., chloroform:methanol:ammonium hydroxide, 65:25:4 v/v/v).

-

Visualization: After the second dimension run, dry the plate and visualize the separated lipid spots using a suitable staining reagent (e.g., iodine vapor, primuline spray, or a phosphate-specific stain like molybdenum blue). L-PG can be specifically identified using a ninhydrin spray, which reacts with the primary amine of the lysine residue to produce a characteristic purple spot.

Causality of Experimental Choices: The use of two different solvent systems with varying polarities in 2D-TLC allows for a much greater resolution of lipid species compared to one-dimensional TLC. The choice of specific solvent systems is based on the differential partitioning of lipid classes between the mobile phase and the stationary silica gel phase.

Step 4: Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) provides unambiguous identification and accurate quantification of L-PG. Techniques such as precursor ion scanning and neutral loss scanning are particularly well-suited for the targeted analysis of specific lipid classes.

Protocol: Mass Spectrometric Analysis of L-PG

-

Sample Preparation: The L-PG spot can be scraped from the TLC plate and the lipid eluted from the silica with a suitable solvent. Alternatively, the total lipid extract can be directly analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

Ionization: Electrospray ionization (ESI) is commonly used to generate ions from lipid molecules.

-

Targeted Analysis:

-

Precursor Ion Scanning: This technique involves scanning for all parent ions that fragment to produce a specific daughter ion characteristic of the lipid class of interest. For L-PG, a precursor ion scan can be set to detect the lysyl head group fragment.

-

Neutral Loss Scanning: This method identifies all parent ions that lose a specific neutral fragment upon collision-induced dissociation. For L-PG, a neutral loss scan can be used to detect the loss of the lysine residue.

-

-

Quantification: For relative quantification, the peak area of the L-PG species is compared across different samples. For absolute quantification, a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain L-PG) is added to the sample prior to extraction, and the peak area of the endogenous L-PG is normalized to that of the internal standard.

Causality of Experimental choices: Precursor ion and neutral loss scanning are highly specific and sensitive methods for detecting particular classes of molecules within a complex mixture. These targeted approaches significantly reduce the complexity of the mass spectrum and allow for the confident identification and quantification of low-abundance lipids like L-PG.

Integrated Experimental Workflow

Caption: Integrated Workflow for L-PG Analysis.

Conclusion and Future Perspectives

The distribution of this compound across a wide range of bacterial species highlights its significance as a conserved mechanism for resisting host-derived antimicrobial peptides and certain antibiotics. The MprF enzyme, responsible for L-PG synthesis and translocation, represents a promising target for the development of novel anti-infective agents that could re-sensitize resistant bacteria to existing drugs and the host's innate immune system.

The methodologies outlined in this guide provide a robust framework for the investigation of L-PG in various bacterial contexts. As our understanding of the intricate roles of bacterial membrane lipids continues to grow, the development of more advanced analytical techniques, including high-throughput lipidomics platforms, will be essential for a deeper exploration of the regulation and function of L-PG. Further research into the specific environmental cues that trigger L-PG production in different bacterial species will undoubtedly unveil new facets of bacterial adaptation and pathogenesis, paving the way for innovative therapeutic interventions.

References

-

Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917. [Link]

-

Vásquez, A., Leidy, C., & Manrique-Moreno, M. (2024). Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity. Antibiotics, 14(4), 349. [Link]

-

Scribd. (n.d.). Bligh and Dyer Lipid Extraction Method. Retrieved from [Link]

-

G-Biosciences. (n.d.). How to Lyse Bacterial Cells. Retrieved from [Link]

-

Breton, S., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(3), 374. [Link]

-

University of California, Berkeley. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). Thin Layer Chromatography (TLC) Analysis of Phospholipids. Retrieved from [Link]

-

Cyberlipid Center. (n.d.). TLC of phospholipids. Retrieved from [Link]

-

Carman, G. M., & Han, G. S. (2019). Thin-Layer Chromatography of Phospholipids. Methods in molecular biology (Clifton, N.J.), 1949, 19–26. [Link]

-

Atila, M., & Luo, Y. (2016). Profiling and tandem mass spectrometry analysis of aminoacylated phospholipids in Bacillus subtilis. F1000Research, 5, 121. [Link]

-

Han, X., & Cheng, H. (2005). Characterization and direct quantitation of lysophosphatidylcholine using a shotgun lipidomics approach. Journal of lipid research, 46(1), 163–175. [Link]

-

Hsu, F. F., & Turk, J. (2005). Characterization of a new, low-abundant glycoform with an additional hexose (Hex10GlcNAc2) attached to ribonuclease B. Journal of the American Society for Mass Spectrometry, 16(5), 748–756. [Link]

-

PREMIER Biosoft. (n.d.). Lipid Workflow: Quantitation (Precursor Ion/Neutral Loss Scanning) Workflow. Retrieved from [Link]

-

Kuo, C. H., et al. (2017). Using precursor ion scan of 184 with liquid chromatography-electrospray ionization-tandem mass spectrometry for concentration normalization in cellular lipidomic studies. Analytica chimica acta, 973, 68–76. [Link]

-

Guan, Z., & Eichler, J. (2013). Lipidomic Analysis of Bacteria by Thin-Layer Chromatography and Liquid Chromatography/Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 991, 153–163. [Link]

-

Bale, N. J., et al. (2021). Lipidomics of Environmental Microbial Communities. I: Visualization of Component Distributions Using Untargeted Analysis of High-Resolution Mass Spectrometry Data. Frontiers in microbiology, 12, 683407. [Link]

-

Rampini, S., et al. (2021). ADViSELipidomics: a workflow for analyzing lipidomics data. Bioinformatics (Oxford, England), 37(23), 4559–4561. [Link]

-

Roy, H., & Ibba, M. (2009). RNA-dependent lipid remodeling in bacteria. RNA biology, 6(3), 256–259. [Link]

-

Roy, H., & Ibba, M. (2008). MprF-like proteins catalyze the aminoacylation of phospholipids in pathogenic bacteria. Proceedings of the National Academy of Sciences of the United States of America, 105(12), 4667–4672. [Link]

-

Klein, G., et al. (2023). The MprF homolog LysX synthesizes lysyl-diacylglycerol contributing to antibiotic resistance and virulence. Microbiology spectrum, 11(5), e0103123. [Link]

Sources

- 1. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tabaslab.com [tabaslab.com]

- 3. biochem.wustl.edu [biochem.wustl.edu]

- 4. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

The Pivotal Role of Lysyl-Phosphatidylglycerol in Host-Pathogen Interactions: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysyl-phosphatidylglycerol (lysyl-PG), a cationic phospholipid synthesized by the modification of phosphatidylglycerol, is a critical component of the cell membrane in numerous bacterial pathogens. Its presence fundamentally alters the physicochemical properties of the bacterial surface, playing a multifaceted role in the intricate dance between host and pathogen. This in-depth technical guide provides a comprehensive overview of the biosynthesis, function, and significance of lysyl-PG in bacterial pathogenesis. We delve into the molecular mechanisms by which lysyl-PG confers resistance to host-derived cationic antimicrobial peptides (CAMPs), modulates the host immune response, and contributes to bacterial virulence. Furthermore, this guide offers detailed experimental protocols for the study of lysyl-PG and explores the potential of its biosynthetic pathway as a novel target for antimicrobial drug development.

Introduction: The Bacterial Membrane as a Dynamic Interface

The bacterial cell membrane is far more than a simple barrier; it is a dynamic and adaptable interface that mediates crucial interactions with the host environment. Its lipid composition is a key determinant of its function, influencing membrane fluidity, permeability, and surface charge. Under normal growth conditions, the membranes of many bacteria, such as Staphylococcus aureus, are predominantly anionic due to a high proportion of lipids like phosphatidylglycerol (PG) and cardiolipin.[1][2] This negative charge serves as an electrostatic beacon, attracting positively charged molecules, including essential nutrients and, detrimentally, cationic antimicrobial peptides (CAMPs) produced by the host's innate immune system.[2][3]

To counteract this vulnerability, pathogenic bacteria have evolved sophisticated mechanisms to remodel their membrane composition. One of the most significant of these is the synthesis of lysyl-phosphatidylglycerol (lysyl-PG).[1][2][4] First identified in Staphylococcus aureus in 1964, lysyl-PG is now recognized as a key virulence factor in a wide range of Gram-positive and some Gram-negative bacteria.[1][2] By attaching a lysine residue to the glycerol head group of PG, bacteria introduce a net positive charge into their membrane, thereby repelling cationic host defense molecules.[5][6] This guide will explore the profound implications of this seemingly simple modification on the outcome of host-pathogen interactions.

The MprF-Mediated Synthesis of Lysyl-PG: A Two-Step Process of Modification and Translocation

The biosynthesis of lysyl-PG is orchestrated by a remarkable bifunctional membrane protein known as the Multiple Peptide Resistance Factor (MprF).[2][6][7] MprF is a highly conserved protein among many bacterial pathogens and is central to their ability to evade host defenses.[3][7] The synthesis and subsequent translocation of lysyl-PG is a two-step process, each catalyzed by a distinct domain of the MprF protein.[6][7]

The C-terminal Synthase Domain: Catalyzing Lysinylation

The synthesis of lysyl-PG occurs on the inner leaflet of the cytoplasmic membrane. The C-terminal domain of MprF, which resides in the cytoplasm, functions as a lysyl-PG synthase.[6][7][8] This domain catalyzes the transfer of a lysine residue from a charged lysyl-transfer RNA (Lys-tRNA), the same molecule used in protein synthesis, to the 3'-hydroxyl group of the glycerol head group of PG.[9][10]

The N-terminal Flippase Domain: Translocating Lysyl-PG to the Outer Leaflet

For lysyl-PG to effectively shield the bacterium from external threats like CAMPs, it must be present on the outer leaflet of the cell membrane.[6][7] The large, hydrophobic N-terminal domain of MprF, which is embedded within the membrane, functions as a "flippase," catalyzing the translocation of the newly synthesized lysyl-PG from the inner to the outer leaflet.[6][7][11] The coordinated action of both the synthase and flippase domains is essential for full resistance to CAMPs.[6][7]

Diagram: Biosynthesis and Translocation of Lysyl-PG by MprF

Caption: MprF-mediated synthesis and translocation of lysyl-PG.

The Biophysical Mechanisms of Lysyl-PG-Mediated Antimicrobial Peptide Resistance

The primary and most well-characterized function of lysyl-PG is to confer resistance to CAMPs.[5][6] These peptides, which include defensins and cathelicidins, are a crucial component of the innate immune response and act by disrupting the bacterial membrane. The presence of lysyl-PG in the outer leaflet of the bacterial membrane provides a multi-pronged defense against these host weapons.

Electrostatic Repulsion: The First Line of Defense

The most intuitive mechanism of resistance is electrostatic repulsion.[5][6] CAMPs are typically polycationic, and their initial interaction with the bacterial surface is driven by electrostatic attraction to the negatively charged components of the membrane, such as PG and teichoic acids.[2][3] The introduction of the positively charged lysine headgroup of lysyl-PG into the outer leaflet reduces the net negative charge of the membrane, in some cases even leading to a net positive charge.[5][6] This charge reversal creates an electrostatic barrier that repels the incoming cationic peptides, preventing them from reaching a concentration sufficient to disrupt the membrane.[5][6]

Membrane Stabilization and Altered Peptide Insertion

Beyond simple charge repulsion, lysyl-PG also alters the biophysical properties of the membrane, making it inherently more resistant to disruption. Studies have shown that the incorporation of lysyl-PG can lead to increased membrane rigidity and order.[1][12] This change in the physical state of the membrane can hinder the insertion of AMPs into the hydrophobic core of the bilayer, a critical step for many of their membrane-disruptive mechanisms.[1][12] Even if some CAMPs manage to bind to the membrane, the altered lipid packing can increase the energetic cost of peptide insertion and pore formation, thereby reducing their efficacy.[5]

Table 1: Biophysical Effects of Lysyl-PG on Bacterial Membranes

| Property | Effect of Lysyl-PG | Consequence for CAMP Resistance |

| Surface Charge | Increased positive charge | Electrostatic repulsion of cationic peptides |

| Membrane Fluidity | Decreased | Hinders peptide insertion and pore formation |

| Lipid Packing | Increased order and density | Increases energetic cost of membrane disruption |

| Peptide Binding | Reduced | Lower concentration of peptides at the membrane |

Lysyl-PG's Role in Immune Evasion and Virulence

The ability of lysyl-PG to neutralize the threat of CAMPs has profound implications for bacterial virulence and the ability of pathogens to evade the host immune system.

Survival within Phagocytes